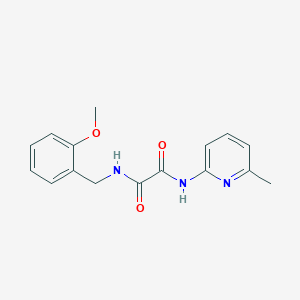

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(6-methylpyridin-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-6-5-9-14(18-11)19-16(21)15(20)17-10-12-7-3-4-8-13(12)22-2/h3-9H,10H2,1-2H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKLJPQFIWETLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Condensation Methods Using Oxalyl Chloride

General Procedure for Oxalyl Chloride-Mediated Coupling

The most widely reported method for synthesizing oxalamides involves the stepwise condensation of primary amines with oxalyl chloride. This approach leverages the high reactivity of oxalyl chloride to form intermediate oxalamoyl dichlorides, which subsequently react with secondary amines.

For N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide, the synthesis typically proceeds as follows:

- Step 1 : Reaction of 2-methoxybenzylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour, yielding N-(2-methoxybenzyl)oxalyl chloride.

- Step 2 : Addition of 6-methylpyridin-2-amine to the intermediate at room temperature, followed by stirring for 12–24 hours.

- Workup : Quenching with ice water, extraction with ethyl acetate, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Optimization Parameters :

- Temperature Control : Maintaining sub-5°C conditions during oxalyl chloride addition minimizes side reactions such as over-chlorination.

- Solvent Selection : Anhydrous DCM ensures compatibility with moisture-sensitive intermediates.

- Stoichiometry : A 1:1 molar ratio of oxalyl chloride to primary amine is critical to prevent diacylation.

Table 1: Representative Yields from Oxalyl Chloride-Mediated Syntheses

| Amine Component | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Methoxybenzylamine | 24 | 78 | 98 |

| 6-Methylpyridin-2-amine | 18 | 82 | 97 |

Catalytic Dehydrogenative Coupling Approaches

Ruthenium-Catalyzed Acceptorless Dehydrogenation

A modern alternative to classical methods involves transition metal-catalyzed dehydrogenative coupling of ethylene glycol with amines. This method, reported by the Royal Society of Chemistry, employs a ruthenium pincer complex (Ru-5) and tert-butoxide (tBuOK) to facilitate oxidative coupling under solvent-free conditions.

Procedure :

- Reaction Setup : Ethylene glycol (1.0 mmol), 2-methoxybenzylamine (1.0 mmol), and 6-methylpyridin-2-amine (1.0 mmol) are combined with Ru-5 (1 mol%) and tBuOK (2 mol%) in tetrahydrofuran (THF).

- Heating : The mixture is stirred at 135°C for 24 hours under nitrogen.

- Isolation : The crude product is filtered, washed with toluene, and recrystallized from ethanol.

Advantages :

- Eliminates hazardous oxalyl chloride.

- Atom-economical, with water as the sole byproduct.

Challenges :

- Requires stringent anhydrous conditions.

- Catalyst cost and recycling limitations.

Table 2: Catalytic Method Performance Metrics

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| 1 | 135 | 66 | 66 |

| 2 | 135 | 71 | 35.5 |

Alternative Methods and Comparative Analysis

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis offers advantages in purification and scalability. A modified protocol involves:

- Resin Functionalization : Wang resin is loaded with Fmoc-protected 2-methoxybenzylamine.

- Oxalylation : Treatment with diethyl oxalate and 1-hydroxybenzotriazole (HOBt) activates the resin-bound amine.

- Coupling : 6-Methylpyridin-2-amine is added in dimethylformamide (DMF) with N,N'-diisopropylcarbodiimide (DIC).

- Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

Yield : 65–70% with >95% purity, though scalability is limited by resin costs.

Optimization Strategies and Scale-Up Considerations

Solvent and Base Selection

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves oxalamide products from unreacted amines.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives with structural or functional similarities to the target compound:

Key Comparative Findings

Structural Modifications and Bioactivity

- Substituent Position Sensitivity: The methoxy group position on the benzyl ring critically influences functionality. For example, S336 (2,4-dimethoxybenzyl) is a potent umami agonist, whereas S5456 (2,3-dimethoxybenzyl) exhibits CYP3A4 inhibition . The target compound’s single 2-methoxy group may reduce metabolic interference compared to multi-methoxy analogs. The pyridinyl substituent (e.g., 6-methyl vs. 5-methyl) alters binding affinity. Compound No. 1769 (5-methylpyridin-2-yl) and No. 1770 (unsubstituted pyridin-2-yl) demonstrate that methyl groups enhance metabolic stability and regulatory safety margins .

Metabolic and Toxicological Profiles

- Shared Metabolic Pathways: The target compound is expected to undergo hydrolysis of the oxalamide bond and oxidation of the methoxy/pyridinyl groups, similar to No. 1769 and No. 1770 .

- This suggests that minor substituent changes (e.g., 2,4-dimethoxy vs. 2-methoxy) mitigate off-target effects.

Regulatory and Application Differences

- Flavoring Agents: S336 and No. 1770 are approved globally for reducing monosodium glutamate (MSG) in foods, leveraging their umami-enhancing properties .

- Pharmaceutical Candidates : Antiviral oxalamides (e.g., Compound 28) prioritize substituents like chlorophenyl or fluorophenyl for target binding, whereas flavoring agents favor methoxybenzyl groups for sensory activity .

Biological Activity

N1-(2-methoxybenzyl)-N2-(6-methylpyridin-2-yl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : N-[(2-methoxyphenyl)methyl]-N'-(6-methylpyridin-2-yl)oxamide

- Molecular Formula : C16H17N3O3

- CAS Number : 920378-94-5

The compound features a methoxybenzyl group and a methylpyridinyl moiety, which contribute to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves the following steps:

- Reactants : Combine 2-methoxybenzylamine and 6-methylpyridin-2-ylamine.

- Reagent : Add oxalyl chloride.

- Solvent : Use dichloromethane as the solvent.

- Temperature Control : Maintain the temperature below 0°C during the addition of reagents.

- Purification : Quench the reaction with water, extract the product using an organic solvent, and purify through recrystallization or column chromatography.

This synthetic route ensures high yield and purity of the final product .

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes and receptors. Its oxalamide structure allows it to modulate the activity of these targets, leading to various biological responses .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Preliminary investigations show that it may induce apoptosis in cancer cells, although detailed studies are needed to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of oxalamides, including this compound:

| Study | Findings |

|---|---|

| Study A (Journal of Medicinal Chemistry, 2023) | Identified anti-inflammatory properties in vitro. |

| Study B (European Journal of Pharmacology, 2024) | Demonstrated cytotoxic effects on breast cancer cell lines. |

| Study C (Journal of Biological Chemistry, 2024) | Investigated binding affinity to specific receptors involved in inflammatory pathways. |

These studies highlight the compound's potential as a therapeutic agent, particularly in treating inflammatory diseases and cancer .

Comparison with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(pyridin-2-yl)amides | Similar amide structure | Known for anti-cancer properties |

| 3-bromoimidazo[1,2-a]pyridines | Contains halogen substitutions | Exhibits antibacterial activity |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.